Saccharocarcin B Saccharocarcin B Saccharocarcin B is an unusual tetronic acid structurally related to kijanimicin, chlorothricin, tetrocarcins and versipelostatin, which has pronounced activity against Gram positive bacteria and Chlamydia trachomatis. Limited availability has restricted further investigation of this metabolite, however several members of this class have received considerable literature focus.
Brand Name: Vulcanchem
CAS No.: 158475-33-3
VCID: VC0021431
InChI: InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1
SMILES: CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C
Molecular Formula: C68H103NO20
Molecular Weight: 1254.559

Saccharocarcin B

CAS No.: 158475-33-3

Reference Standards

VCID: VC0021431

Molecular Formula: C68H103NO20

Molecular Weight: 1254.559

Saccharocarcin B - 158475-33-3

CAS No. 158475-33-3
Product Name Saccharocarcin B
Molecular Formula C68H103NO20
Molecular Weight 1254.559
IUPAC Name N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide
Standard InChI InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1
Standard InChIKey WVWPUYZPOCJSRH-APOLWHJQSA-N
SMILES CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C
Appearance White solid
Description Saccharocarcin B is an unusual tetronic acid structurally related to kijanimicin, chlorothricin, tetrocarcins and versipelostatin, which has pronounced activity against Gram positive bacteria and Chlamydia trachomatis. Limited availability has restricted further investigation of this metabolite, however several members of this class have received considerable literature focus.
Reference A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. I. Taxonomy, Fermentation, Isolation, and Biological Properties. Horan A.C. et al. , J. Antibiot. 1997, 50, 119.A family of novel macrocyclic lactones, the saccharocarcins produced by Saccharothrix aerocolonigenes subsp. antibiotica. II. Physico-chemical Properties and Structure Determination. Hegde V.R. et al. , J. Antibiot. 1997, 50, 126.Effect on tumor cells of blocking survival response to glucose deprivation. Park H.R. J. Natl. Cancer. Inst. 2004, 96, 1300.Apoptosis and inactivation of the PI3-kinase pathway by tetrocarcin A in breast cancers. Nakajima H. Biochem Biophys Res Commun. 2007, 356, 260.
PubChem Compound 117072694
Last Modified Nov 17 2021
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